HDAC6 Inhibition Potency: 2,6-Difluorobenzyl Substitution vs. Class-Level Baseline of Coumarin-Hydroxamate HDAC Inhibitors
The target compound (N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide) has been evaluated in recombinant human full-length N-terminal GST-tagged HDAC6 enzymatic assay, yielding an IC50 of 19 nM . This represents the inhibition potency of a non-hydroxamate, coumarin-acetamide chemotype. For class-level comparison, typical coumarin-hydroxamate HDAC6 inhibitors reported in the literature achieve IC50 values in the sub-nanomolar to low nanomolar range (e.g., compound 10e with IC50 ~0.29 nM against HDAC6 ), while the clinically used pan-HDAC inhibitor vorinostat (SAHA) exhibits an HDAC6 IC50 of approximately 10–20 nM . Thus, the target compound operates in the same potency window as SAHA on HDAC6 while presenting a structurally distinct non-hydroxamate zinc-binding mode characteristic of the coumarin-acetamide scaffold.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 nM (recombinant human full-length N-terminal GST-tagged HDAC6, Sf9 insect cell expression, Fluor de Lys deacetylase substrate) |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC6 IC50 ≈ 10–20 nM ; coumarin-hydroxamate HDAC6 inhibitor 10e: IC50 ≈ 0.29 nM |
| Quantified Difference | Target compound (19 nM) ≈ SAHA (10–20 nM); target compound ~65-fold less potent than best-in-class coumarin-hydroxamate 10e (0.29 nM); demonstrates non-hydroxamate HDAC6 engagement capability. |
| Conditions | Recombinant human full-length N-terminal GST-tagged HDAC6 expressed in Sf9 insect cells; Fluor de Lys deacetylase or Fluor de Lys substrate; fluorescence readout. |
Why This Matters
For epigenetics researchers seeking coumarin-based HDAC6 chemical probes without hydroxamate zinc-binding groups (which carry mutagenicity and pharmacokinetic liabilities), this compound offers a validated starting point with quantified potency comparable to an FDA-approved pan-HDAC inhibitor, enabling direct SAR efforts on a non-hydroxamate scaffold.
- [1] BindingDB Entry BDBM50573491; ChEMBL CHEMBL4862563. IC50: 19 nM, Inhibition of recombinant human full length N-terminal GST-tagged HDAC6 expressed in Sf9 insect cells. BindingDB. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50573491 View Source
- [2] Giaginis, C.; Kourounakis, A.; Theocharis, S. Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (HDAC) Inhibitors with Antitumor Activities. Molecules 2019, 24 (14), 2604. doi:10.3390/molecules24142604. View Source
- [3] Bradner, J. E.; West, N.; Grachan, M. L.; Greenberg, E. F.; Haggarty, S. J.; Warnow, T.; Mazitschek, R. Chemical Phylogenetics of Histone Deacetylases. Nature Chemical Biology 2010, 6 (3), 238–243. doi:10.1038/nchembio.313. View Source
